molecular formula C13H10ClNS B15250298 1-Chloro-10-methyl-10H-phenothiazine

1-Chloro-10-methyl-10H-phenothiazine

Cat. No.: B15250298
M. Wt: 247.74 g/mol
InChI Key: NDVCHLGPWHZRGC-UHFFFAOYSA-N
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Description

1-Chloro-10-methyl-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The compound’s structure consists of a tricyclic system with a sulfur and nitrogen heterocycle, making it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-10-methyl-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of 10-methyl-10H-phenothiazine. This reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-10-methyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-10-methyl-10H-phenothiazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-10-methyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can act as a redox catalyst, facilitating electron transfer reactions. It may also interact with biological macromolecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

    10-Methyl-10H-phenothiazine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    10-Chloro-10H-phenothiazine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

    10-Methyl-10H-phenothiazine-5-oxide: An oxidized derivative with different redox properties.

Uniqueness: 1-Chloro-10-methyl-10H-phenothiazine’s unique combination of a chlorine atom and a methyl group provides distinct reactivity and versatility in chemical syntheses. This makes it a valuable compound for developing new materials and studying various chemical and biological processes .

Properties

Molecular Formula

C13H10ClNS

Molecular Weight

247.74 g/mol

IUPAC Name

1-chloro-10-methylphenothiazine

InChI

InChI=1S/C13H10ClNS/c1-15-10-6-2-3-7-11(10)16-12-8-4-5-9(14)13(12)15/h2-8H,1H3

InChI Key

NDVCHLGPWHZRGC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC3=C1C(=CC=C3)Cl

Origin of Product

United States

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